molecular formula C20H17NO5S B3052031 3-(4-Benzyloxy-phenylsulfamoyl)-benzoic acid CAS No. 380193-68-0

3-(4-Benzyloxy-phenylsulfamoyl)-benzoic acid

Cat. No. B3052031
CAS RN: 380193-68-0
M. Wt: 383.4 g/mol
InChI Key: JCPVFSKGIIVYIS-UHFFFAOYSA-N
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Description

“3-(4-Benzyloxy-phenylsulfamoyl)-benzoic acid” is a chemical compound with the molecular formula C22H21NO5S . It is a derivative of benzoic acid, which is a common building block in organic synthesis .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(4-Benzyloxy-phenylsulfamoyl)-benzoic acid, also known as 3-[(4-phenylmethoxyphenyl)sulfamoyl]benzoic Acid:

Pharmaceutical Development

This compound has shown potential in pharmaceutical research, particularly as a lead compound for developing new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for anti-inflammatory and anticancer therapies. Researchers are exploring its ability to inhibit specific enzymes and pathways involved in disease progression .

Biochemical Research

In biochemical studies, 3-(4-Benzyloxy-phenylsulfamoyl)-benzoic acid is used as a probe molecule to investigate enzyme mechanisms and protein interactions. Its structural properties enable it to bind selectively to certain proteins, providing insights into protein-ligand interactions and enzyme kinetics .

Material Science

This compound is also being explored in the field of material science for the development of novel polymers and nanomaterials . Its ability to form stable complexes with metals and other compounds makes it useful in creating materials with enhanced mechanical and thermal properties .

Chemical Synthesis

In synthetic chemistry, 3-(4-Benzyloxy-phenylsulfamoyl)-benzoic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in the synthesis of pharmaceuticals , agrochemicals , and dyes .

Agricultural Research

In agriculture, 3-(4-Benzyloxy-phenylsulfamoyl)-benzoic acid is being studied for its potential as a plant growth regulator. Its effects on plant metabolism and growth can lead to the development of new agrochemicals that improve crop yield and resistance to pests and diseases.

Thermo Fisher Scientific RSC Publishing MilliporeSigma

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound may also interact with palladium catalysts in these reactions.

Mode of Action

The mode of action of 3-(4-Benzyloxy-phenylsulfamoyl)-benzoic acid is likely related to its potential role in Suzuki–Miyaura coupling reactions . In these reactions, the compound may undergo oxidative addition with palladium, forming a new Pd–C bond . This is followed by transmetalation, where the compound is transferred from boron to palladium .

Biochemical Pathways

Given its potential role in suzuki–miyaura coupling reactions , it may be involved in carbon–carbon bond-forming reactions, which are crucial for the synthesis of complex organic molecules.

Pharmacokinetics

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which typically require mild and functional group tolerant reaction conditions . This suggests that the compound may have favorable bioavailability.

Result of Action

Given its potential role in suzuki–miyaura coupling reactions , it may contribute to the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic molecules.

properties

IUPAC Name

3-[(4-phenylmethoxyphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S/c22-20(23)16-7-4-8-19(13-16)27(24,25)21-17-9-11-18(12-10-17)26-14-15-5-2-1-3-6-15/h1-13,21H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPVFSKGIIVYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368292
Record name 3-(4-Benzyloxy-phenylsulfamoyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Benzyloxy-phenylsulfamoyl)-benzoic acid

CAS RN

380193-68-0
Record name 3-(4-Benzyloxy-phenylsulfamoyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{[4-(benzyloxy)phenyl]sulfamoyl}benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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